molecular formula C36H70NO8P B12403160 [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate

Cat. No.: B12403160
M. Wt: 680.9 g/mol
InChI Key: QWRIURIVRIHUFS-WQUZVJHDSA-N
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Description

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate is a complex organic compound with significant biological and chemical interest. It is a derivative of 1-acyl-sn-glycero-3-phosphoethanolamine and is known for its unique structural properties, including the presence of deuterium atoms and a phosphoethanolamine group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate involves multiple steps, starting with the preparation of the core glycerol backboneThe phosphoethanolamine group is then attached via phosphorylation reactions, using reagents such as phosphorus oxychloride and ethanolamine .

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity. The process typically involves large-scale deuteration and phosphorylation reactions, followed by purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce deuterated alcohols .

Mechanism of Action

The mechanism of action of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms influence the compound’s stability and reactivity, leading to unique biochemical pathways .

Properties

Molecular Formula

C36H70NO8P

Molecular Weight

680.9 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate

InChI

InChI=1S/C36H70NO8P/c1-3-5-7-9-11-13-15-16-17-19-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37)45-36(39)29-27-25-23-21-18-14-12-10-8-6-4-2/h10,12,34H,3-9,11,13-33,37H2,1-2H3,(H,40,41)/b12-10-/t34-/m1/s1/i32D2,33D2,34D

InChI Key

QWRIURIVRIHUFS-WQUZVJHDSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCC

Origin of Product

United States

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